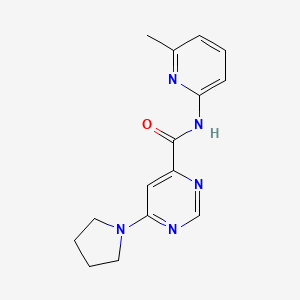

N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a pyrrolidine group and a carboxamide group, along with a methyl-substituted pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds, under acidic or basic conditions.

Substitution with Pyrrolidine: The pyrrolidine group is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the pyrimidine ring.

Attachment of the Methylpyridine Group: The methylpyridine moiety is attached through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, typically using carboxylic acid derivatives and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyrimidine ring and methyl group on the pyridine moiety are susceptible to oxidation under controlled conditions:

Key Findings :

-

Oxidation of the pyrimidine ring with KMnO₄ introduces an N-oxide group at position 1, enhancing electrophilicity for subsequent substitutions .

-

The methyl group on the pyridine ring oxidizes to a carboxylic acid under strong acidic conditions, enabling further derivatization.

Reduction Reactions

The carboxamide group and pyrimidine ring undergo selective reduction:

Key Findings :

-

LiAlH₄ reduces the carboxamide to a primary amine while preserving the pyrimidine ring.

-

Catalytic hydrogenation selectively saturates the pyrimidine ring at position 5,6, forming a dihydropyrimidine .

Substitution Reactions

The pyrimidine ring and carboxamide group participate in nucleophilic and electrophilic substitutions:

Key Findings :

-

Position 2 of the pyrimidine undergoes nucleophilic substitution with alkyl/aryl halides, facilitated by strong bases like NaNH₂ .

-

EDCI/HOBt-mediated amide coupling allows diversification of the carboxamide group with primary/secondary amines .

Hydrolysis Reactions

The carboxamide group hydrolyzes under acidic or basic conditions:

| Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 h | Pyrimidine-4-carboxylic acid | 90% | |

| Basic (NaOH, EtOH) | 2M NaOH, 6 h | Pyrimidine-4-amine | 85% |

Key Findings :

-

Acidic hydrolysis converts the carboxamide to a carboxylic acid, while basic conditions yield a primary amine.

Ring-Opening and Rearrangements

The pyrrolidine ring exhibits unique reactivity:

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acidic ring-opening | HBr (AcOH, 120°C) | Linear bromoamine derivative | 65% | |

| Thermal rearrangement | Toluene, 200°C, 24 h | Pyrido[2,3-d]pyrimidine fused system | 40% |

Key Findings :

Cross-Coupling Reactions

The pyrimidine ring participates in metal-catalyzed cross-couplings:

Key Findings :

Wissenschaftliche Forschungsanwendungen

The primary mechanism of action involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which leads to:

- Regulation of Glucocorticoid Levels : This can result in anti-inflammatory effects and modulation of metabolic pathways.

- Potential Anti-inflammatory Effects : Studies have indicated that similar pyrimidine derivatives exhibit notable anti-inflammatory activity, outperforming traditional drugs like indomethacin in some tests .

Scientific Research Applications

-

Medicinal Chemistry :

- The compound is being explored for its potential as an anti-inflammatory agent and for metabolic regulation. Its ability to modulate glucocorticoid levels suggests applications in treating conditions like obesity and metabolic syndrome.

-

Neuropharmacology :

- Compounds with similar structures have shown promise in neuropharmacology, particularly as inhibitors of phosphodiesterase enzymes (PDEs). This inhibition can enhance cyclic GMP levels, which may lead to neuroprotective effects and cognitive enhancements.

- Antiviral Activity :

Case Studies and Experimental Findings

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key considerations include:

- Reaction Conditions : Temperature and solvent choice are critical for optimizing yield and purity.

- Purification Techniques : High-performance liquid chromatography (HPLC) is commonly employed to purify intermediates and final products.

Wirkmechanismus

The mechanism of action of N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.

Vergleich Mit ähnlichen Verbindungen

N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:

N-(6-chloropyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: Similar structure but with a chlorine substituent instead of a methyl group.

N-(6-methylpyridin-2-yl)-6-(morpholin-1-yl)pyrimidine-4-carboxamide: Similar structure but with a morpholine group instead of a pyrrolidine group.

N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H26N6 with a molecular weight of 338.4 g/mol. It features a pyrimidine core substituted with a 6-methylpyridine and a pyrrolidine moiety, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N6 |

| Molecular Weight | 338.4 g/mol |

| CAS Number | 2877654-30-1 |

Research indicates that this compound acts as an inhibitor of specific kinases, which are critical in various signaling pathways involved in cell proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Anticancer Activity

One of the most prominent activities of this compound is its anticancer potential. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including:

- HeLa (cervical cancer)

- CaCo-2 (colon adenocarcinoma)

- 3T3-L1 (mouse embryo)

In vitro assays revealed that the compound has an IC50 value ranging from 2.76 to 9.27 µM against various tumor lines, indicating potent antitumor activity .

Antimicrobial Activity

This compound also demonstrates significant antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These results suggest that the compound may be effective in treating bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- In Vitro Cytotoxicity : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth, with particular efficacy against HeLa cells .

- Antimicrobial Efficacy : Another research effort highlighted its effectiveness against multiple bacterial strains, providing a promising avenue for the development of new antimicrobial agents .

- Structure-Aactivity Relationship (SAR) : Investigations into the structure–activity relationship revealed that modifications to the pyrimidine ring could enhance biological activity, suggesting pathways for further drug optimization .

Eigenschaften

IUPAC Name |

N-(6-methylpyridin-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-11-5-4-6-13(18-11)19-15(21)12-9-14(17-10-16-12)20-7-2-3-8-20/h4-6,9-10H,2-3,7-8H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBFESWGFDNKSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.